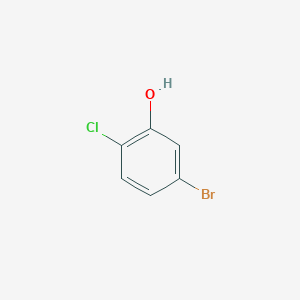

5-Bromo-2-chlorophenol

描述

属性

IUPAC Name |

5-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVFFMZHGNYDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356200 | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183802-98-4 | |

| Record name | 5-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183802-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chlorophenol and Structural Analogues

Direct Halogenation Protocols

Direct halogenation of aromatic rings is a fundamental approach for installing halogen substituents. In the context of phenols, the strong activating and ortho, para-directing nature of the hydroxyl group significantly influences the outcome of these reactions.

Electrophilic Aromatic Substitution Strategies

The synthesis of halogenated phenols often relies on electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. The hydroxyl group of phenol (B47542) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. However, this high reactivity can also be a challenge, as it can be difficult to control the extent of halogenation, often leading to the formation of di- and tri-halogenated byproducts. libretexts.org

To manage this reactivity, chemists employ various strategies. One common method involves the use of milder halogenating agents or specific catalysts. For instance, the synthesis of the structural analogue 2-bromo-4-chlorophenol (B154644) can be accomplished by the para-chlorination of 2-bromophenol (B46759). This reaction utilizes N-chlorosuccinimide (NCS) as the chlorine source in acetonitrile (B52724), with sulfuric acid serving as a catalyst, affording the desired product in an 86% yield. chemicalbook.com A similar strategy is seen in the bromination of 2-chlorobenzoic acid, a related substrate, which is carried out in an N-bromosuccinimide (NBS)/sulfuric acid system to achieve monobromination. google.com

Regioselective Bromination of Substituted Phenols

Achieving regioselectivity—the control of where the new substituent adds to the ring—is a critical aspect of synthesizing specific isomers like 5-bromo-2-chlorophenol. In a precursor such as 2-chlorophenol (B165306), both the hydroxyl and the chlorine substituents are ortho, para-directors. However, the hydroxyl group's activating effect is dominant, directing the incoming electrophile (bromine) primarily to the positions ortho and para to it (positions 4 and 6).

Without careful control of reaction conditions, the direct bromination of 2-chlorophenol can lead to a mixture of isomers. To overcome this, catalytic methods have been developed to enhance selectivity. One notable example is the bromination of 2-chlorophenol to produce its isomer, 4-bromo-2-chlorophenol (B165030). By using triethylamine (B128534) hydrochloride as a regioselectivity-directing catalyst, the bromine is preferentially directed to the para position. This method effectively suppresses the formation of the undesired 6-bromo-2-chlorophenol isomer and can achieve a product yield as high as 99.1%. google.com

Precursor-Based Derivatization and Cleavage Approaches

An alternative to direct halogenation involves the use of a precursor molecule that is later chemically modified to yield the final phenolic compound. This often involves protecting the reactive hydroxyl group to perform other transformations, followed by a final deprotection step.

Demethylation of Substituted Anisoles (e.g., 5-Bromo-2-chloroanisole)

A well-established and high-yielding method for producing this compound is through the demethylation of its corresponding methyl ether, 5-bromo-2-chloroanisole (B101544). chemicalbook.com In this approach, the methoxy (B1213986) group (-OCH₃) serves as a protected form of the phenolic hydroxyl group. The cleavage of this stable ether bond is typically accomplished using a potent Lewis acid.

Boron tribromide (BBr₃) is a highly effective reagent for this transformation. The reaction involves treating a solution of 5-bromo-2-chloroanisole in an inert solvent, such as dichloromethane, with BBr₃. The reaction proceeds efficiently, often at temperatures ranging from 0 °C to room temperature. Following the reaction, a careful work-up procedure is required to neutralize the acidic mixture and extract the final product. This synthetic route is notable for its high efficiency, with reported yields often reaching 95-98%. chemicalbook.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Precursor | 5-Bromo-2-chloroanisole (18.26 g) | 5-Bromo-2-chloroanisole (20 g) |

| Reagent | Boron tribromide (8.2 mL) | Boron tribromide (1M in DCM, 100 mL) |

| Solvent | Dichloromethane (45 mL) | Dichloromethane (100 mL) |

| Temperature | 0-5 °C, then Room Temp. | 0 °C, then Room Temp. |

| Reaction Time | 4 hours | 18 hours |

| Yield | 95% (16.35 g) | 98% (18.34 g) |

Protection-Deprotection Strategies for Phenolic Hydroxyl Groups

The demethylation of anisoles is a specific example of a broader synthetic concept known as protection-deprotection strategy. cem.com In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group, like the phenolic hydroxyl, to prevent it from interfering with subsequent chemical reactions. wikipedia.org This temporary masking group is called a protecting group. uchicago.edu

For phenols, a variety of protecting groups are available beyond the methyl ether. The choice of group is critical and depends on its stability under the planned reaction conditions and the ability to remove it selectively without disturbing the rest of the molecule. uchicago.edu Common protecting groups for phenols include:

Esters (e.g., Acetate): Formed by reacting the phenol with an acylating agent. The activating effect of the hydroxyl group can be significantly reduced by acetylation, allowing for more controlled subsequent reactions. The acetyl group can be easily removed later by acid- or base-catalyzed hydrolysis. libretexts.org

Silyl (B83357) Ethers (e.g., TBDMS): Formed with silyl halides, they are stable to many reaction conditions but are readily cleaved by fluoride (B91410) ion sources.

Sulfonates (e.g., Benzylsulfonyl, Bns): These groups are robust and can withstand harsh reaction conditions. The Bns group, for example, can be removed selectively via catalytic hydrogenolysis. researchgate.net

These strategies provide synthetic flexibility, allowing for the construction of complex molecules by directing reactivity away from the sensitive phenolic group until it is needed. cem.com

Advanced Catalytic and Reaction Acceleration Techniques

Modern organic synthesis increasingly focuses on developing more efficient, selective, and environmentally benign reaction protocols. For the synthesis of this compound and its analogues, several advanced techniques have been employed to improve upon classical methods.

Catalysis plays a pivotal role in enhancing regioselectivity. As previously mentioned, the use of triethylamine hydrochloride as a catalyst in the bromination of 2-chlorophenol directs the substitution to the para-position with remarkable efficiency, minimizing the formation of isomeric impurities. google.com More advanced catalytic systems have also been explored. For the synthesis of 2-chloro-4-bromophenol, the use of a nano-catalyst composed of a mixture of transition metal chlorides (cupric chloride, zinc chloride, and silver chloride) has been reported to yield a product of over 97.7% purity with a 97.3% yield. google.com

Furthermore, non-traditional energy sources are being used to accelerate reactions and enable new chemical pathways.

Microwave Irradiation: This technique has been shown to be highly effective in accelerating organic reactions, including the deprotection of functional groups. cem.com For example, the cleavage of protecting groups from phenols can often be achieved in minutes under microwave irradiation, frequently under mild, solvent-free conditions. cem.com

Photocatalysis: Visible-light photocatalysis is an emerging green chemistry tool. The synthesis of 2-bromo-4-chlorophenol has been demonstrated using a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂) and carbon tetrabromide as the bromine source, irradiated by a simple blue LED lamp. chemicalbook.com This method offers a mild and efficient alternative to traditional halogenation protocols.

These advanced methods represent the ongoing effort to refine the synthesis of important chemical intermediates, aiming for higher yields, greater purity, and more sustainable processes.

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time compared to conventional heating methods. ajrconline.org This technique is recognized as an important approach in green chemistry due to its efficiency and potential to reduce solvent use. ajrconline.orgrasayanjournal.co.in The fundamental principle involves the direct heating of polar molecules in the reaction mixture through dielectric heating, which results in a rapid and uniform temperature increase throughout the material. ajrconline.org

The application of microwave irradiation can be particularly advantageous for synthesizing molecules that typically require long reaction times. rasayanjournal.co.in For instance, reactions like hydrolysis, oxidation, and various condensation reactions have been successfully performed in minutes under microwave conditions, whereas conventional methods might take several hours. scispace.comglobalresearchonline.net This rapid heating can improve conversions and minimize the formation of byproducts. ajrconline.org While specific documented procedures for the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the principles are broadly applicable. The synthesis of chalcones, for example, has been shown to be completed in 3-5 minutes under microwave irradiation with high yields, demonstrating the potential of this technology for accelerating condensation and substitution reactions relevant to producing substituted phenols. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., up to 24 hours for some chalcone (B49325) syntheses). globalresearchonline.net | Reduced to minutes or even seconds. rasayanjournal.co.inglobalresearchonline.net |

| Energy Efficiency | Less efficient; heat is transferred indirectly to the reaction vessel. | Highly efficient; direct heating of polar molecules within the reaction mixture. |

| Solvent Usage | Often requires larger volumes of solvents. globalresearchonline.net | Can be carried out with minimal or no solvent, aligning with green chemistry principles. rasayanjournal.co.inglobalresearchonline.net |

| Product Purity | May lead to more byproducts due to prolonged exposure to high temperatures. | Often results in cleaner products and improved yields. ajrconline.orgrasayanjournal.co.in |

Palladium-Catalyzed Bromination and Related Coupling Reactions

Palladium catalysts are exceptionally versatile in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed bromination of phenols is less common, these catalysts are pivotal in synthesizing structural analogues of this compound through cross-coupling reactions. researchgate.net Halogenated organic compounds are valuable materials, and transition-metal-catalyzed reactions represent a powerful approach for their preparation. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Heck reactions, utilize aryl halides (including bromides and chlorides) as starting materials to build more complex molecular architectures. researchgate.net For instance, a molecule like this compound could serve as a scaffold where the bromine or chlorine atom is substituted via a coupling reaction to introduce new functional groups. The development of these methods allows for the construction of a diverse library of substituted phenols.

Recent research has also explored novel palladium-catalyzed reactions, such as the 1,1-alkynylbromination of terminal alkenes, which provides direct access to functionalized propargylic bromides. nih.gov Furthermore, palladium catalysis has been employed for the hydrodechlorination of chlorophenols, demonstrating the catalyst's ability to activate the C-Cl bond. nih.gov This reactivity underscores the potential for palladium systems to be used in various transformations involving halogenated phenols.

Lewis Base Catalysis in Regioselective Chlorination

Achieving high regioselectivity in the halogenation of phenols is a significant synthetic challenge, as the hydroxyl group strongly activates the ortho and para positions for electrophilic aromatic substitution. Lewis base catalysis has emerged as a sophisticated strategy to control the position of halogenation.

Recent studies have reported a highly efficient ortho-selective electrophilic chlorination of phenols using a Lewis basic selenoether catalyst. acs.orgacs.orgnih.gov This catalytic system can achieve selectivities of greater than 20:1 for the ortho-product over the para-product, overcoming the innate para-selectivity often observed in these reactions. acs.orgnih.gov The proposed mechanism involves the Lewis basic selenoether activating the chlorinating agent (e.g., N-chlorosuccinimide), while another functional group on the catalyst, such as a thiourea (B124793) moiety, is believed to interact with the phenol's hydroxyl group through hydrogen bonding, thereby directing the electrophile to the ortho position. researchgate.net This method has proven effective even at catalyst loadings as low as 1 mol%. nih.govresearchgate.net Conversely, other catalytic systems, such as those derived from BINAP, have been shown to enhance the innate para-preference of phenol chlorination. nih.gov This ability to use different catalysts to direct the reaction to a specific position is known as catalyst-controlled regiodivergent synthesis. nih.gov

Table 2: Lewis Base Catalysis in Regioselective Chlorination of Phenols

| Catalyst Type | Selectivity | Key Features | Reference |

|---|---|---|---|

| Lewis Basic Selenoether | High ortho-selectivity (>20:1 o/p ratio). acs.org | Effective at low catalyst loadings (as low as 1%). nih.gov Directs chlorination to the ortho position. acs.org | acs.org, acs.org, nih.gov |

| Nagasawa's Bis-thiourea | Overcomes innate para-selectivity to yield ortho-chlorinated phenols. nih.gov | Demonstrates catalyst control over substrate's inherent reactivity. nih.gov | nih.gov |

| Phosphine (B1218219) Sulfide (from BINAP) | Enhances innate para-selectivity. nih.gov | An example of augmenting a substrate's natural regiochemical preference. nih.gov | nih.gov |

Process Optimization and Scalability Investigations

Moving from a laboratory-scale reaction to industrial production requires rigorous optimization of reaction conditions and consideration of scalability. Key areas of focus include the choice of solvents, adherence to green chemistry principles, and fine-tuning of catalyst loading and other reaction parameters to maximize efficiency, safety, and cost-effectiveness.

Solvent Screening and Green Chemistry Considerations

The choice of solvent is critical in chemical synthesis, impacting reaction rates, yields, and environmental footprint. Green chemistry principles advocate for minimizing or eliminating the use of hazardous substances, including toxic solvents. mgesjournals.comijbpas.com An ideal "green" solvent is non-toxic, easily recoverable, and energy-efficient. paperpublications.org Water is often considered a green solvent due to its abundance and benign nature, and performing reactions in an aqueous phase is highly desirable. mgesjournals.com

Optimization of Catalyst Loading and Reaction Parameters

Optimizing catalyst loading is a crucial step in developing a scalable and economical synthetic process. The goal is to use the minimum amount of catalyst required to achieve the desired conversion and selectivity in a reasonable timeframe. Overusing a catalyst, especially one based on expensive precious metals like palladium, can significantly increase costs without providing a proportional benefit in yield. researchgate.net

Studies have shown that reaction outcomes are highly sensitive to catalyst concentration. For example, in one palladium-catalyzed reaction, the best results were observed with 15 mol% of the catalyst; lowering the amount decreased yields, while increasing it to 20 mol% offered no improvement. researchgate.net In the case of the Lewis basic selenoether catalyst for phenol chlorination, high selectivity was achieved with loadings as low as 1 mol%. acs.org

Beyond catalyst loading, other parameters such as temperature, pressure, and reaction time must be carefully optimized. For instance, the optimization of a process to produce 2-bromophenol involved a detailed investigation of the catalyst, reaction temperature, and molar ratios of reactants. finechemicals.com.cn This systematic optimization is essential for maximizing product yield and purity while ensuring the process is robust, reproducible, and economically viable for large-scale production. semanticscholar.org

Table 3: Optimization of Catalyst Loading Example

| Catalyst System | Catalyst Loading | Observation | Reference |

|---|---|---|---|

| Pd(OAc)₂ | <15 mol% | Decreased yields and increased reaction times. | researchgate.net |

| 15 mol% | Optimal results observed. | researchgate.net | |

| 20 mol% | No improvement in product yield. | researchgate.net | |

| Lewis Basic Selenoether | 1 mol% | High ortho-selectivity was achieved. | acs.orgnih.gov |

Reactivity Profiles and Advanced Organic Transformations of 5 Bromo 2 Chlorophenol

Halogen-Directed Substitution Reactions

The presence of two potential leaving groups, bromine and chlorine, on the aromatic ring of 5-bromo-2-chlorophenol makes it an interesting substrate for studying halogen-directed substitution reactions, particularly nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution (SNAr) on halogenated phenols typically proceeds through an addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a halogen. This attack is greatly facilitated by the deprotonation of the phenolic hydroxyl group to form a strongly activating phenoxide ion. The negative charge of the phenoxide is delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles, but in the context of SNAr, it is the resonance stabilization of the intermediate that is key.

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom attached to a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost during this step.

Elimination: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group, which can stabilize the negative charge of the Meisenheimer complex. In the case of this compound, the halogens themselves are electron-withdrawing, but the primary activating group is the phenoxide. The chlorine atom is in an activated ortho position relative to the hydroxyl group, while the bromine atom is in a meta position.

The reactivity of the two halogen substituents in this compound during SNAr reactions is determined by a balance of two competing factors: the inherent leaving group ability of the halogen and the electronic activation of its position on the ring.

Leaving Group Ability: The ability of a halogen to act as a leaving group is related to the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and longer than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion.

Positional Activation: The activating effect of the deprotonated hydroxyl group (phenoxide) is strongest at the ortho and para positions. In this compound, the chlorine atom is at the C2 (ortho) position, which is electronically activated. The bromine atom is at the C5 (meta) position, which receives no resonance stabilization from the phenoxide and is therefore significantly less activated toward nucleophilic attack.

This dichotomy leads to selective reactivity. While bromine is inherently a better leaving group, its position meta to the strongly activating phenoxide group deactivates it for a standard SNAr mechanism. Conversely, the chlorine atom, despite being a poorer leaving group, occupies a highly activated ortho position. Therefore, under typical SNAr conditions, nucleophilic substitution is expected to occur preferentially at the C2 position, displacing the chlorine atom.

Table 1: Comparison of Factors Influencing Halogen Reactivity in this compound

| Feature | Chlorine Substituent (C2) | Bromine Substituent (C5) |

|---|---|---|

| Position Relative to -OH | ortho | meta |

| Electronic Activation | High (Resonance-activated) | Low (Not resonance-activated) |

| Leaving Group Ability | Moderate | Good |

| C-X Bond Dissociation Energy | Higher | Lower |

| Predicted SNAr Reactivity | Favored due to position | Disfavored due to position |

Redox Chemistry of the Phenolic Moiety

The phenolic group in this compound is susceptible to both oxidation and reduction, leading to diverse molecular structures and dehalogenation pathways.

Phenols can be readily oxidized to form quinones. libretexts.orgyoutube.com The oxidation of this compound would be expected to yield 5-bromo-2-chloro-1,4-benzoquinone or other related quinonoid structures. The mechanism of this transformation often involves the initial formation of a phenoxy radical through a one-electron oxidation process. acs.org This radical intermediate is highly reactive and can undergo further oxidation to form the corresponding quinone.

Common oxidizing agents for this transformation include:

Chromic acid (H₂CrO₄)

Fremy's salt (Potassium nitrosodisulfonate, (KSO₃)₂NO)

Electrochemical oxidation nih.gov

The reaction proceeds via the removal of the phenolic hydrogen followed by the loss of a second electron and subsequent tautomerization. The presence of halogen substituents on the ring influences the redox potential of the phenol (B47542) but does not inhibit the fundamental transformation to a quinone. In some cases, oxidative coupling can lead to the formation of dimeric products. acs.org

The carbon-halogen bonds in this compound can be cleaved under reductive conditions, a process known as hydrodehalogenation. This process is often highly selective due to the different C-X bond dissociation energies. The C-Br bond is significantly weaker than the C-Cl bond, allowing for the selective removal of the bromine atom under controlled conditions. organic-chemistry.orgelectrochemsci.org

Several methods can be employed for reductive dehalogenation:

Catalytic Hydrogenation: This is a common and effective method. Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas), the C-Br bond can be selectively reduced in the presence of the C-Cl bond. organic-chemistry.org Milder conditions are generally required for debromination compared to dechlorination.

Electrochemical Reduction: Electroreductive methods can also achieve selective dehalogenation. Studies on the closely related 5-bromo-2-chlorobenzoic acid have shown that the C-Br bond is cleaved preferentially at a less negative potential than the C-Cl bond. electrochemsci.org

Other Reducing Agents: Reagents such as sodium hydride in the presence of a lanthanide catalyst have also been shown to be effective for the reductive dehalogenation of aryl halides. tandfonline.com

These selective reductive processes make this compound a useful precursor for the synthesis of 2-chlorophenol (B165306) and its derivatives.

Table 2: Predicted Outcomes of Selective Reductive Dehalogenation of this compound

| Method | Reagents/Conditions | Primary Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, neutral conditions | 2-Chlorophenol |

| Electrochemical Reduction | Controlled potential electrolysis | 2-Chlorophenol |

Transition Metal-Catalyzed Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective functionalization of the aromatic ring.

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity order for this step is generally C-I > C-Br > C-OTf > C-Cl. nih.gov

This reactivity trend means that the C-Br bond at the C5 position of this compound will react selectively with a palladium catalyst under conditions where the C-Cl bond at the C2 position remains intact. This allows for the initial introduction of a new substituent at the C5 position. The remaining C-Cl bond can then be functionalized in a subsequent coupling step, often by using a different catalyst system or more forcing reaction conditions (e.g., higher temperatures, stronger ligands).

This stepwise functionalization strategy enables the synthesis of complex, unsymmetrically substituted phenolic compounds from a single starting material. For instance, a Suzuki coupling could be performed first to introduce an aryl or vinyl group at the C5 position, followed by a Buchwald-Hartwig amination to install an amine at the C2 position.

Table 3: Site-Selectivity in Transition Metal-Catalyzed Coupling of this compound

| Reaction Type | Typical Catalyst System | Reactive Site | Expected Product Structure |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | C-Br | 5-Aryl-2-chlorophenol |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | C-Br | 5-Alkynyl-2-chlorophenol |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, base | C-Br | 5-Alkenyl-2-chlorophenol |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, phosphine (B1218219) ligand, base | C-Br | 5-(Amino)-2-chlorophenol |

Formation of Biaryl and Polyaromatic Compounds

This compound serves as a valuable substrate in the synthesis of biaryl and polyaromatic compounds, which are significant structural motifs in pharmaceuticals, agrochemicals, and materials science. guidechem.comresearchgate.net The presence of two distinct halogen atoms (bromine and chlorine) on the phenol ring allows for selective and sequential cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex aromatic systems.

The primary route to biaryl compounds from this compound involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. researcher.lifenih.gov In these reactions, the carbon-halogen bond of this compound is activated by a metal catalyst, typically palladium or nickel, which then couples with an organometallic reagent containing the second aryl group. researcher.lifenih.gov Due to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed systems, initial coupling is expected to occur selectively at the bromine-substituted position.

A representative transformation is the Suzuki-Miyaura coupling, where this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base. This would selectively form a bromo-chlorobiphenyl derivative, which could then undergo a second coupling reaction at the chlorine position to generate a more complex, unsymmetrical terphenyl system or other polyaromatic structures. The synthesis of 5-bromo-2-biphenylol from related brominated phenols demonstrates this type of transformation, highlighting an ionic pathway for the nucleophilic insertion of an aryl substituent into a phenol nucleus. journals.co.za

The development of photocatalysts, such as those based on Pd/SWCNTs/TiO2 heterostructures, offers an environmentally friendly approach for facilitating these coupling reactions under visible-light irradiation, enhancing the synthesis of biaryl compounds. researcher.life

Applications in C-C and C-Heteroatom Bond Formation

Beyond the synthesis of biaryls, this compound is a versatile building block for various carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. The reactivity of its C-Br and C-Cl bonds, coupled with the directing effects of the hydroxyl group, provides multiple avenues for molecular elaboration.

C-C Bond Formation: The palladium-catalyzed cross-coupling reactions mentioned previously are premier examples of C-C bond formation. nih.gov In addition to coupling with arylboronic acids, this compound can react with:

Organozinc reagents (Negishi coupling): This method is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp²) bonds. nih.gov

Organotin reagents (Stille coupling): While concerns about tin toxicity exist, this reaction is highly versatile. nih.gov

Alkynes (Sonogashira coupling): This reaction forms aryl-alkyne structures, which are important intermediates for synthesizing more complex molecules.

Furthermore, the hydroxyl group can be used to direct ortho-lithiation, which, after transmetalation, can facilitate C-C bond formation adjacent to the hydroxyl group. The compound also serves as an intermediate in the synthesis of more complex molecules, such as (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a key intermediate for the anti-diabetic agent Dapagliflozin. researchgate.net

C-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds is another critical application.

C-O Bond Formation (Etherification): The phenolic hydroxyl group can be readily alkylated or arylated under basic conditions (e.g., Williamson ether synthesis) to form ethers. Additionally, photocatalytic cross-dehydrogenative coupling methods have been developed for C-O bond formation between phenols and other aromatic systems. researchgate.net

C-N Bond Formation (Amination): The aryl halide positions are susceptible to nucleophilic substitution by amines, most effectively through Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for constructing arylamines, which are prevalent in pharmaceuticals.

These diverse bond-forming reactions underscore the utility of this compound as a multi-functional intermediate in organic synthesis.

Mechanistic and Kinetic Investigations of Reactions

Voltammetric Studies of Halogenation Kinetics

Voltammetric techniques are powerful electrochemical methods used to investigate the kinetics and mechanisms of chemical reactions, including the halogenation of aromatic compounds. grafiati.comgrafiati.com Studies on the bromination kinetics of chlorophenol regio-isomers using N-bromosuccinimide (NBS) provide a clear methodological framework that is directly applicable to understanding the reactivity of this compound. ijcrt.org

From these kinetic runs, performed at various temperatures, key thermodynamic and kinetic parameters can be calculated. ijcrt.org

Table 1: Kinetic and Thermodynamic Parameters for the Bromination of Chlorophenol Isomers by NBS at 25.0 °C

| Parameter | o-chlorophenol | m-chlorophenol | p-chlorophenol |

| Specific Reaction Rate (K) (l.mol⁻¹s⁻¹) | 2.58 | 1.83 | 3.32 |

| Energy of Activation (Ea) (kJ.mol⁻¹) | 56.4 | 48.9 | 63.8 |

| Enthalpy of Activation (ΔH±) (kJ.mol⁻¹) | 53.9 | 46.4 | 61.3 |

| Entropy of Activation (ΔS±) (J.K⁻¹mol⁻¹) | -58.7 | -86.5 | -35.2 |

| Free Energy of Activation (ΔG±) (kJ.mol⁻¹) | 71.4 | 72.2 | 71.8 |

This table is based on data from a study on the bromination of chlorophenol isomers and illustrates the type of data obtained from voltammetric kinetic studies. ijcrt.org

This data allows for a quantitative comparison of the reactivity of different isomers, providing insight into how substituent positions influence reaction rates and activation barriers. ijcrt.org A similar voltammetric investigation of this compound would elucidate the specific kinetic profile of its halogenation reactions.

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is governed by the interplay of steric and electronic effects exerted by its three substituents: the hydroxyl (-OH) group, the chlorine atom, and the bromine atom. francis-press.com These effects dictate the electron density distribution within the aromatic ring and the accessibility of its reactive sites.

Electronic Effects:

Hydroxyl (-OH) Group: This is a strong activating group due to its +R (resonance) effect, donating electron density into the ring, particularly at the ortho and para positions. It also has a -I (inductive) electron-withdrawing effect, but the resonance effect is dominant.

In this compound, the powerful activating effect of the hydroxyl group is tempered by the deactivating inductive effects of the two halogens. The chlorine is ortho to the hydroxyl group, and the bromine is para to it. This substitution pattern makes the ring electron-deficient compared to phenol but still activated towards electrophilic substitution at the positions ortho and para to the hydroxyl group (positions 4 and 6).

Steric Effects: The chlorine atom at the C2 position (ortho to the hydroxyl group) creates significant steric hindrance. This bulkiness can impede the approach of reagents to the adjacent C3 position and can also influence the conformation of the hydroxyl group. This steric crowding can affect reaction rates and may favor reactions at less hindered positions, such as C6.

These combined effects have a profound influence on reaction pathways. For example, in electrophilic aromatic substitution, the incoming electrophile would be directed primarily to the C4 and C6 positions by the hydroxyl group. However, the C4 position is already occupied by bromine. Therefore, substitution is most likely to occur at the C6 position, which is ortho to the hydroxyl group and meta to the bromine. The steric hindrance from the ortho-chlorine might slow this reaction compared to a less substituted phenol. In reactions involving the formation of phenoxy radicals, such as the initial step in the formation of dioxins, the substitution pattern determines the subsequent condensation and rearrangement pathways. researchgate.netmurdoch.edu.au

Derivatization and Functionalization Strategies Utilizing 5 Bromo 2 Chlorophenol

Synthesis of Phenolic Ethers and Esters

The hydroxyl group of 5-bromo-2-chlorophenol is a prime site for modification, readily undergoing reactions to form ethers and esters. These transformations are fundamental in organic synthesis, often employed to protect the hydroxyl group or to introduce new functionalities.

One of the most common methods for preparing phenolic ethers is the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comedubirdie.com For this compound, this process would typically involve treatment with a base, such as sodium hydride or potassium carbonate, followed by the addition of an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction. jk-sci.com

Esterification of this compound can be achieved through several methods. A common laboratory-scale procedure is the reaction of the phenol with a carboxylic acid anhydride (B1165640) or an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This method is effective for creating a wide range of ester derivatives.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Alkyl Halide | Williamson Ether Synthesis | 5-Bromo-2-chlorophenyl ether |

| This compound | Acyl Halide/Anhydride | Esterification | 5-Bromo-2-chlorophenyl ester |

Formation of Schiff Base Ligands and Their Complexes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. google.com While this compound itself does not directly participate in Schiff base formation, it serves as a crucial precursor to the necessary aldehyde. The first step involves the synthesis of 5-bromo-2-hydroxybenzaldehyde, often referred to as 5-bromosalicylaldehyde. biosynth.com

Once 5-bromo-2-hydroxybenzaldehyde is synthesized, it can readily react with a variety of primary amines in an alcohol solvent, often with acid catalysis, to form the corresponding Schiff base ligand. gre.ac.uk These ligands, which possess both nitrogen and oxygen donor atoms, are excellent chelating agents for a wide range of metal ions. google.comchemicalbook.com The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of copper(II), nickel(II), cobalt(II), etc.) in a suitable solvent. gre.ac.uk These complexes have garnered significant interest due to their diverse applications in catalysis and materials science. google.com

| Precursor | Reagent | Product |

| This compound | (Formylation reagents) | 5-Bromo-2-hydroxybenzaldehyde |

| 5-Bromo-2-hydroxybenzaldehyde | Primary Amine | Schiff Base Ligand |

| Schiff Base Ligand | Metal Salt | Metal Complex |

Development of Halogenated Aromatic Amine and Nitroso Compounds

Further functionalization of the this compound scaffold can lead to the synthesis of various halogenated aromatic amines and nitroso compounds. For instance, the synthesis of 4-bromo-2-chloroaniline (B1269894) can be achieved through a multi-step process starting from a related aniline (B41778) derivative. While not a direct conversion from the phenol, this highlights the utility of the substitution pattern in accessing other important building blocks.

The introduction of a nitro group is a key transformation in aromatic chemistry. The synthesis of 2-bromo-5-chloronitrobenzene, for example, can be accomplished through various synthetic routes, often starting from a different precursor but resulting in a compound with a substitution pattern that could potentially be derived from this compound through functional group interconversions. chemicalbook.comnih.gov The subsequent reduction of the nitro group would then yield the corresponding aniline.

| Starting Material | Target Compound | Key Transformation |

| Aniline Derivative | 4-Bromo-2-chloroaniline | Halogenation, Amination |

| Aromatic Precursor | 2-Bromo-5-chloronitrobenzene | Nitration, Halogenation |

Incorporation into Complex Polycyclic and Heterocyclic Frameworks (e.g., Benzophenones, Biphenyl (B1667301) Derivatives)

The carbon skeleton of this compound can be elaborated to construct more complex molecular architectures, such as benzophenones and biphenyls. These structures are prevalent in many biologically active molecules and functional materials.

The synthesis of benzophenone (B1666685) derivatives can be achieved via a Friedel-Crafts acylation reaction. For example, 5-bromo-2-chlorobenzoic acid, which can be prepared from 5-bromo-2-chlorotoluene, can be converted to its acid chloride and then reacted with an aromatic compound, such as phenetole, in the presence of a Lewis acid catalyst like aluminum chloride to yield 5-bromo-2-chloro-4'-ethoxy benzophenone. google.com

Biphenyl derivatives are commonly synthesized through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful methods. nih.govnih.gov In a typical Suzuki reaction, an aryl halide or triflate is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. google.com The bromine atom in a derivative of this compound could serve as the halide component in such a coupling, allowing for the introduction of a second aryl group and the formation of a biphenyl structure. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl. nih.gov

| Target Framework | Key Reaction | Reactants |

| Benzophenone | Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoyl chloride, Aromatic compound |

| Biphenyl | Suzuki-Miyaura Coupling | Aryl derivative of this compound, Arylboronic acid |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Crucial Intermediate in Multi-Step Organic Syntheses

5-Bromo-2-chlorophenol serves as a pivotal intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. uc.edu The presence of three distinct functional groups—a hydroxyl group and two different halogen atoms—at specific positions on the aromatic ring allows for regioselective transformations, making it a valuable synthon in complex molecular construction.

One of the notable applications of a closely related compound, 5-bromo-2-chlorobenzoic acid, is in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. While not a direct starting material, this compound can be a precursor to this key benzoic acid derivative through oxidation of the phenolic hydroxyl group. This multi-step process highlights the importance of the specific substitution pattern of this compound in providing the necessary structural framework for the final drug molecule.

Furthermore, the reactivity of the carbon-bromine and carbon-chlorine bonds in this compound can be selectively manipulated in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex scaffolds of many pharmaceutical agents. The differential reactivity of the C-Br and C-Cl bonds, often with the C-Br bond being more reactive, allows for sequential and controlled modifications of the aromatic ring.

The hydroxyl group of this compound can also be readily converted into other functional groups, such as ethers and esters, further expanding its utility in multi-step syntheses. This functional group manipulation is a cornerstone of synthetic organic chemistry, enabling the introduction of various pharmacophores and modulating the physicochemical properties of the target molecules.

Building Block for Functional Organic Materials

The unique electronic and structural properties endowed by the bromine and chlorine substituents make this compound an attractive building block for the synthesis of functional organic materials. These materials find applications in diverse fields such as electronics, optics, and sensor technology.

For instance, substituted phenols are key components in the synthesis of benzofuran (B130515) derivatives. The synthesis of substituted benzofurans can be achieved through various strategies, including intramolecular cyclization of appropriately substituted phenols. While a direct synthesis from this compound is not explicitly detailed in the provided search results, its structure provides a suitable scaffold for elaboration into precursors for such cyclization reactions. Benzofurans are an important class of heterocyclic compounds that form the core of many natural products and pharmaceuticals and are also investigated for their potential in organic electronics.

The phenolic hydroxyl group, along with the halogen atoms, can influence the intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state. These interactions play a crucial role in determining the packing of molecules in crystals and thin films, which in turn affects the material's bulk properties, including its optical and electronic characteristics. By strategically modifying the this compound core, chemists can fine-tune these interactions to design materials with desired functionalities.

Precursor for Advanced Polymer Architectures

The reactivity of this compound also extends to the realm of polymer chemistry, where it can serve as a monomer or a precursor to monomers for the synthesis of advanced polymer architectures. The presence of the phenolic hydroxyl group and the halogen atoms allows for its incorporation into various polymer backbones through different polymerization techniques.

One potential application lies in the synthesis of poly(phenylene oxide) (PPO) derivatives. PPOs are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and chemical resistance. The classical synthesis of PPOs involves the oxidative coupling polymerization of 2,6-disubstituted phenols. While this compound is not a typical monomer for this polymerization due to the substitution pattern, it could potentially be used to synthesize functionalized PPO-type polymers through other polymerization methods or as a comonomer to introduce specific functionalities. The incorporation of bromine and chlorine atoms into the polymer backbone can enhance flame retardancy and modify the polymer's solubility and processing characteristics.

The general synthetic routes to polymers like polycarbonates and polyesters often involve the reaction of diols with phosgene (B1210022) derivatives or dicarboxylic acids, respectively. This compound, being a monofunctional phenol (B47542), would not directly form a homopolymer via these routes. However, it could be chemically modified to introduce a second reactive site, thereby transforming it into a difunctional monomer suitable for step-growth polymerization. Such polymers would possess halogen atoms pendant to the main chain, offering sites for further post-polymerization modification or imparting specific properties to the final material.

The development of advanced polymer materials with tailored properties is a continuous effort in materials science. The use of functionalized building blocks like this compound provides a pathway to novel polymers with enhanced performance characteristics for a wide range of applications.

Medicinal Chemistry and Biological Research Applications of 5 Bromo 2 Chlorophenol Derivatives

Design and Synthesis of Pharmacologically Active Molecules

The structural framework of 5-Bromo-2-chlorophenol makes it a valuable starting material or intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. apolloscientific.co.uk The presence of both bromine and chlorine substituents offers distinct reactivity, allowing for selective chemical modifications. apolloscientific.co.uk

Precursors for Pharmaceutical Agents (e.g., SGLT2 Inhibitors)

A significant application of this compound derivatives is in the synthesis of modern antidiabetic drugs, particularly Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. While this compound itself can be a precursor, its oxidized form, 5-Bromo-2-chlorobenzoic acid, is a widely cited key intermediate in the production of gliflozins, such as Dapagliflozin.

SGLT2 inhibitors represent a newer class of drugs for type 2 diabetes that function by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels. The synthesis of Dapagliflozin often involves a multi-step process where the 5-bromo-2-chloro-substituted phenyl ring forms a core part of the final drug's structure. For instance, a common synthetic route involves the Friedel-Crafts acylation reaction between 5-bromo-2-chlorobenzoyl chloride (derived from 5-bromo-2-chlorobenzoic acid) and phenetole to create 5-bromo-2-chloro-4'-ethoxybenzophenone. This intermediate then undergoes further reactions, including reduction and glycosylation, to yield the final C-glucoside structure of the SGLT2 inhibitor. The specific halogenation pattern provided by the this compound scaffold is crucial for the drug's potency and interaction with the SGLT2 protein.

Building Blocks for Agrochemical Compounds

Halogenated phenols, including 2-Bromo-5-chlorophenol, are recognized for their utility as intermediates in the synthesis of agrochemicals. leapchem.com These compounds serve as foundational building blocks for creating more complex molecules used in pesticides and fungicides. leapchem.com The antimicrobial properties inherent to many halogenated phenols contribute to the biological activity of the final agrochemical products. leapchem.com They are effective against a variety of plant pathogens and pests because the halogen atoms can disrupt essential cellular processes in microorganisms. leapchem.com The versatility of the this compound structure allows it to be incorporated into larger molecules designed to protect crops from fungal infections and other pests. leapchem.com

Evaluation of Bioactivity Profiles

Derivatives synthesized from this compound have been subjected to various biological assays to determine their potential as therapeutic agents. These evaluations have revealed significant antimicrobial, antioxidant, and enzyme-inhibiting activities.

Antimicrobial Efficacy

Bromophenol derivatives are a focal point in the search for new antimicrobial agents, driven by the increasing challenge of multidrug-resistant pathogens. nih.gov Research has shown that compounds containing both bromo and chloro groups can exhibit enhanced antimicrobial potential. Studies on various bromophenol derivatives have demonstrated significant efficacy against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, various bromophenol derivatives have shown potent activity against S. aureus and other bacteria. One study on bromophenol derivatives isolated from the seaweed Rhodomela confervoides found MIC values ranging from 70–140 μg/mL against S. aureus. nih.gov Another derivative, bis(2,3-dibromo-4,5-dihydroxybenzyl)ether, showed even stronger activity against Staphylcoccus epidermidis with a MIC of 35 μg/mL. nih.gov The data below showcases the MIC values for selected brominated chalcone (B49325) derivatives against various bacterial strains, highlighting the potential of this chemical class.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| CH-0y (Pyrazine-based Chalcone) | S. aureus (Clinical Isolate) | 15.6 - 62.5 |

| CH-0y (Pyrazine-based Chalcone) | S. epidermidis (Clinical Isolate) | 15.6 - 62.5 |

| CH-0y (Pyrazine-based Chalcone) | E. faecium | 31.2 - 62.5 |

| CH-0w (Pyrazine-based Chalcone) | S. aureus (Clinical Isolate) | 31.2 - 125 |

| CH-0w (Pyrazine-based Chalcone) | E. faecalis | 62.5 |

Data sourced from Frontiers in Microbiology, 2022. frontiersin.org

Antioxidant Activity

Many natural and synthetic bromophenol derivatives have been investigated for their antioxidant properties. nih.gov Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in numerous diseases. nih.gov The activity of these compounds is often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The efficacy is typically reported as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant potency. nih.gov

Studies on benzylic bromophenols have demonstrated effective radical scavenging capabilities, with some derivatives showing IC50 values comparable to or better than standard antioxidants like BHT and Trolox. nih.gov

| Compound/Standard | DPPH Scavenging IC50 (μg/mL) | ABTS Scavenging IC50 (μg/mL) |

|---|---|---|

| Bromophenol Derivative 1 | 6.41 | 9.90 |

| Bromophenol Derivative 25 | 4.27 | 9.36 |

| Bromophenol Derivative 26 | 231.00 | 9.49 |

| BHT (Standard) | 4.12 | 15.75 |

| Trolox (Standard) | 11.75 | 9.36 |

| α-Tocopherol (Standard) | 23.89 | 12.15 |

Data sourced from Molecules, 2020. nih.gov

Enzyme and Receptor Interaction Studies

The therapeutic effect of many drugs is based on their specific interaction with enzymes or receptors. As discussed, derivatives of this compound are precursors to SGLT2 inhibitors, which function by directly binding to and inhibiting the SGLT2 protein in the kidneys.

Beyond this, other novel bromophenol derivatives have been synthesized and evaluated for their inhibitory effects on other key metabolic enzymes. A 2022 study investigated a series of new bromophenol compounds for their ability to inhibit human carbonic anhydrase (hCA I and hCA II) isoenzymes and acetylcholinesterase (AChE). mdpi.com Carbonic anhydrase inhibitors are used to treat conditions like glaucoma, while AChE inhibitors are a primary treatment strategy for Alzheimer's disease. mdpi.com The study found that the synthesized bromophenols were potent inhibitors of all three enzymes, with inhibition constants (Ki) in the nanomolar range, indicating strong binding and effective inhibition. mdpi.com

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

|---|---|---|---|

| Compound 13 | 15.24 ± 2.01 | 15.05 ± 1.07 | 24.86 ± 5.30 |

| Compound 14 | 2.53 ± 0.25 | 1.63 ± 0.11 | 6.54 ± 1.03 |

| Compound 18 | 25.67 ± 4.58 | 10.33 ± 1.22 | 15.11 ± 2.14 |

| Compound 20 | 12.44 ± 1.55 | 8.65 ± 1.02 | 10.35 ± 1.11 |

| Compound 21 | 10.51 ± 2.01 | 6.54 ± 0.87 | 8.64 ± 1.04 |

Data sourced from Molecules, 2022. mdpi.com

Elucidation of Biological Mechanisms of Action

Understanding how these derivatives function at a molecular level is crucial for their development as therapeutic agents. This involves identifying their cellular targets, understanding how their chemical structure influences their biological activity, and evaluating their toxicity profiles.

Molecular Target Identification and Ligand-Receptor Interactions

The biological activity of this compound derivatives is rooted in their interactions with specific molecular targets. The halogen atoms (bromine and chlorine) can play a significant role in how these compounds bind to receptors and enzymes.

Halogen bonds, which are non-covalent interactions involving a halogen atom, can be crucial for ligand-receptor binding. Research into halogenated compounds has shown their potential to interact with specific "hot spots" in receptor binding pockets. For instance, in studies on the 5-hydroxytryptamine 2B (5-HT2B) receptor, residues such as Phe217 and Gly221 were identified as frequent targets for halogen bonding interactions. nih.gov This type of interaction, facilitated by the chlorine or bromine atom of a derivative, can enhance binding affinity and selectivity for a particular receptor, making it a key consideration in drug design. nih.gov

Furthermore, studies on various brominated phenolic compounds have identified other potential molecular targets. These derivatives have shown the ability to interfere with the thyroid hormone system by competing with the natural ligand for binding to transthyretin (TTR) and the thyroid hormone receptor β (TRβ). oup.comnih.gov This suggests that enzymes and receptors involved in hormonal pathways could be targets for derivatives of this compound.

Structure-Activity Relationship (SAR) Profiling

Structure-Activity Relationship (SAR) profiling is essential for optimizing the therapeutic potential of this compound derivatives. SAR studies analyze how modifications to the chemical structure of a compound affect its biological activity, providing a roadmap for designing more potent and selective molecules.

The position of the halogen substituents is a critical determinant of a compound's efficacy. Studies on various brominated and chlorinated phenols have consistently shown that the location of the halogens on the aromatic ring significantly influences the compound's interaction with biological targets. For example, research on halogenated phenylethanolamines and phenoxypropanolamines revealed that 2,5-dihalogenated derivatives were more effective at blocking beta-receptors than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. nih.gov

Similarly, the degree of bromination can impact biological effects. In studies of brominated phenols' effects on cellular calcium signaling, not only the number of bromine atoms but also their specific positions determined the compound's potency. awi.de Bromination at the 4-position in conjunction with the 2-position was found to be particularly effective. awi.de

In the context of anticancer activity, specific structural features can lead to enhanced cytotoxicity. For instance, in a series of brominated acetophenone derivatives, a compound featuring an O-methyl acetate group in the ortho position demonstrated superior cytotoxicity against a range of tumor cell lines compared to its analogues with different substitutions. farmaciajournal.com This highlights that while the core this compound structure is important, the nature and position of other functional groups are key to modulating biological activity.

In Vitro and In Vivo Toxicity Assessments on Specific Cell Lines

The cytotoxic potential of derivatives is a key area of investigation, particularly for anticancer applications. In vitro assays using various human cancer cell lines are employed to determine the efficacy and selectivity of these compounds.

One study on brominated acetophenone derivatives evaluated their cytotoxic effects against several human tumor cell lines. farmaciajournal.com The results showed that certain derivatives were highly active, with one compound in particular (designated 5c) exhibiting remarkable cytotoxicity. It displayed significant activity against breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cells. farmaciajournal.com Crucially, this derivative showed very low cytotoxicity against the normal human breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells. farmaciajournal.com The mechanism for this cytotoxicity was linked to the induction of oxidative stress through the formation of reactive oxygen species (ROS) in the tumor cells. farmaciajournal.com

The table below summarizes the cytotoxic activity (IC50 values) of these brominated acetophenone derivatives against various cell lines. farmaciajournal.com

| Compound | MCF7 (IC50 µg/mL) | A549 (IC50 µg/mL) | Caco2 (IC50 µg/mL) | PC3 (IC50 µg/mL) | MCF12F (Normal Cell) Cytotoxicity at 100 µg/mL |

| 5a | 52.33 ± 3.64 | 60.93 ± 1.30 | 84.50 ± 1.14 | < 10 | Not specified |

| 5b | 33.20 ± 1.22 | 41.50 ± 1.55 | 76.16 ± 1.88 | < 10 | Not specified |

| 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 | 10.77 ± 2.14% |

Other studies on different classes of brominated derivatives have also demonstrated significant cytotoxic potential. For example, novel chalcone-like agents with a 3-bromo-4-hydroxy-5-methoxy substitution pattern were found to be highly potent against human erythroleukemia (K562), human breast cancer (MDA-MB-231), and human neuroblastoma (SK-N-MC) cell lines, with IC50 values significantly lower than the standard drug etoposide. nih.gov This further underscores the potential of incorporating a brominated phenol (B47542) scaffold in the design of new anticancer agents.

Environmental Chemistry and Degradation Pathways of 5 Bromo 2 Chlorophenol

Environmental Occurrence and Formation Pathways

Metabolite of Organophosphorus Pesticides (e.g., Profenofos)

The primary and most well-documented source of 5-bromo-2-chlorophenol in the environment is as a degradation product and metabolite of the organophosphorus pesticide profenofos (B124560). nih.govnih.gov Profenofos, a broad-spectrum insecticide, undergoes transformation in various environmental compartments, leading to the formation of this compound.

The metabolic breakdown of profenofos to this compound has been observed in different organisms, including mammals. researchgate.net In humans, for instance, cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6, are primarily responsible for the detoxification of profenofos to this compound. researchgate.netasm.org This metabolic process is a key indicator of exposure to profenofos, with this compound being a specific and sensitive biomarker found in urine. researchgate.net

The formation of this compound from profenofos is a result of the cleavage of the phosphate (B84403) ester bond, a common degradation pathway for organophosphate pesticides. nih.gov This process can occur through both biotic and abiotic mechanisms in the environment.

| Parent Compound | Primary Metabolite | Key Enzymes (in humans) | Significance |

|---|---|---|---|

| Profenofos | This compound | CYP2C19, CYP2B6, CYP3A4 | Biomarker of profenofos exposure |

Anthropogenic Sources and Environmental Distribution

Beyond its origin as a pesticide metabolite, this compound belongs to the broader class of chlorophenols, which have various anthropogenic sources. nih.gov These compounds and their derivatives are utilized as intermediates in the manufacturing of a range of products, including pharmaceuticals, biocides, and dyes. nih.gov Industrial effluents from these manufacturing processes can be a direct source of chlorophenolic compounds into the environment. nih.gov

Chlorophenols are also known to form during disinfection processes that involve chlorination, such as in water treatment facilities. rsc.org While specific data on the widespread environmental distribution of this compound from these other sources are limited, the general distribution patterns of chlorophenols suggest that it may be found in water, soil, and sediment, particularly in areas with relevant industrial or agricultural activities. rsc.orgnih.gov The environmental mobility and persistence of chlorophenols are influenced by factors such as soil composition, organic matter content, and pH. rsc.org

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For this compound, photolytic degradation and hydrolytic cleavage are significant abiotic pathways.

Photolytic Degradation Under UV and Sunlight Exposure

Hydrolytic Cleavage Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This process is a key abiotic degradation mechanism for the parent compound, profenofos, leading to the formation of this compound. The rate of hydrolysis of profenofos is pH-dependent, being more rapid under alkaline conditions. nih.gov This initial hydrolysis is a critical step in the environmental dissipation of profenofos.

While hydrolysis is the primary formation pathway of this compound from profenofos, the subsequent hydrolytic stability of this compound itself is also a factor in its environmental persistence. Generally, the carbon-halogen bonds on an aromatic ring are relatively resistant to hydrolysis under typical environmental conditions. ecetoc.org

| Degradation Process | Key Influencing Factors | General Outcome |

|---|---|---|

| Photolysis | Sunlight intensity, UV wavelength, presence of photosensitizers | Breakdown of the aromatic ring and/or cleavage of C-Br and C-Cl bonds |

| Hydrolysis (of parent compound) | pH (faster at higher pH) | Formation of this compound from Profenofos |

Biotic Degradation Mechanisms

Several bacterial strains have been identified that can degrade profenofos, with this compound being a consistently reported intermediate. nih.gov The initial step in the biotic degradation of profenofos is typically an enzymatic hydrolysis that cleaves the phosphate ester bond, releasing this compound. nih.gov

The subsequent degradation of this compound by microorganisms can proceed through various metabolic pathways. While the specific pathway for this particular compound is not fully elucidated in the available literature, studies on the biodegradation of other chlorophenols by bacteria such as Rhodococcus and Pseudomonas species provide insights into potential mechanisms. nih.govnih.govnih.govmdpi.com These pathways often involve the action of monooxygenases and dioxygenases. nih.gov

A common strategy in the bacterial degradation of halogenated aromatic compounds is the initial hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For chlorophenols, this can lead to the formation of chlorocatechols, which are then further metabolized. nih.gov The complete mineralization of the compound results in the formation of carbon dioxide, water, and inorganic halides. nih.gov One study has suggested that the biotic degradation of this compound can lead to the formation of 3-methoxyphenol. nih.gov

| Microorganism Type | Key Enzymes (general for chlorophenols) | Potential Intermediate(s) | Potential End Products |

|---|---|---|---|

| Bacteria (e.g., Pseudomonas, Rhodococcus) | Monooxygenases, Dioxygenases | Chlorocatechols, 3-methoxyphenol | CO2, H2O, Br-, Cl- |

Bacterial Degradation Pathways and Microorganism Identification

Direct microbial degradation of this compound has not been extensively documented in scientific literature. However, studies on analogous brominated and chlorinated phenolic compounds provide insights into potential bacterial degradation pathways. Bacteria capable of degrading halogenated phenols often utilize them as a source of carbon and energy.

Research on similar compounds, such as 4-bromophenol (B116583) (4-BP), has identified specific bacterial strains with degradative capabilities. For instance, Arthrobacter chlorophenolicus A6 has been shown to biodegrade 4-BP. nih.gov In mixed substrate systems, this bacterium preferentially biodegrades 4-nitrophenol, followed by 4-bromophenol and then 4-chlorophenol. nih.gov This suggests that the presence of other pollutants can influence the degradation rate of brominated phenols.

Furthermore, studies on 2,4,6-tribromophenol (B41969) (TBP), a more heavily brominated compound, have demonstrated the degradation potential of bacteria such as Rhodococcus erythropolis and Pseudomonas fluorescens. These bacteria, however, require a secondary carbon source, or co-substrate, like succinate, glucose, or phenol (B47542), to effectively metabolize TBP. This co-metabolic requirement arises because the high bromine content in TBP makes it a poor carbon source on its own. Given the structure of this compound, it is plausible that similar co-metabolic strategies would be necessary for its bacterial degradation.

The general mechanism for the bacterial degradation of halogenated phenols involves initial enzymatic attacks that modify the aromatic ring, often leading to the removal of the halogen substituents. These initial steps are critical for reducing the toxicity of the compound and facilitating its entry into central metabolic pathways. The specific enzymes and genetic pathways involved can vary significantly between different bacterial species.

Table 1: Examples of Bacteria Degrading Brominated Phenols

| Bacterial Strain | Brominated Phenol Degraded | Key Findings | Reference |

|---|---|---|---|

| Arthrobacter chlorophenolicus A6 | 4-Bromophenol | Capable of degrading 4-BP in mixed substrate systems. | nih.gov |

| Rhodococcus erythropolis | 2,4,6-Tribromophenol | Requires a co-substrate for effective degradation. | |

| Pseudomonas fluorescens | 2,4,6-Tribromophenol | Utilizes co-substrates like glucose or phenol for TBP metabolism. |

Enzyme-Catalyzed Biotransformations (e.g., Laccase)

Laccases are multi-copper oxidoreductase enzymes that have shown significant potential for the bioremediation of phenolic pollutants. These enzymes catalyze the oxidation of a wide range of substrates, including various phenols, with the concomitant reduction of molecular oxygen to water. rsc.org Their broad substrate specificity makes them attractive candidates for degrading complex and recalcitrant compounds.

While specific studies on the laccase-catalyzed transformation of this compound are scarce, research on other halogenated phenols provides a basis for understanding the potential enzymatic processes. The efficiency of laccase-mediated degradation of chlorophenols, for example, is influenced by the number and position of chlorine atoms on the phenol ring. researchgate.net

Laccases produced by various organisms, including plants and fungi, have been used to degrade brominated compounds. For example, laccase extracted from Brassica oleracea (cabbage) has been shown to effectively decolorize bromophenol blue and bromocresol green, which are structurally complex brominated aromatic compounds. isca.me This indicates that laccases can act on brominated substrates. The degradation process involves the enzymatic generation of phenoxy radicals, which can then undergo further reactions, such as polymerization or cleavage, leading to the transformation of the original pollutant.

The optimal conditions for laccase activity, such as pH and temperature, are crucial for efficient degradation. For many fungal laccases, the optimal pH for degrading phenols is in the acidic range, typically between 4 and 5.5. researchgate.netisca.me The reaction kinetics can be described by the Michaelis-Menten model, although the presence of various substrates can lead to more complex kinetic behaviors. nih.gov

Advanced Remediation and Transformation Studies

Advanced Oxidation Processes (AOPs) represent a class of powerful chemical treatment technologies for the degradation of persistent organic pollutants. These methods rely on the in-situ generation of highly reactive radical species, such as sulfate (B86663) radicals (SO₄•⁻), which can non-selectively oxidize a broad range of organic compounds.

Sulfate Radical-Based Oxidation Processes

Sulfate radical-based AOPs have emerged as a promising technology for water treatment due to the high redox potential (2.5–3.1 V) and longer half-life of sulfate radicals compared to hydroxyl radicals. nih.gov These radicals can be generated through the activation of precursors like peroxymonosulfate (B1194676) (PMS) or persulfate (PS) by catalysts such as transition metals (e.g., cobalt). tandfonline.com

Studies on the degradation of 4-bromo-2-chlorophenol (B165030) (an isomer of this compound) using a Cobalt/Peroxymonosulfate (Co/PMS) system have demonstrated the effectiveness of this process. tandfonline.com The degradation efficiency is influenced by various factors, including the initial concentrations of the substrate, oxidant, and catalyst, as well as the pH of the solution. tandfonline.com The Co/PMS system has been shown to be more efficient than the traditional Fenton reagent (Fe(II)/H₂O₂) for the degradation of other halogenated phenols, particularly at higher pH values.

The reaction mechanism involves the activation of PMS by Co²⁺ to generate sulfate radicals, which then attack the aromatic ring of the bromochlorophenol. This can lead to the breakdown of the molecule and, ideally, its complete mineralization to carbon dioxide, water, and inorganic halides. However, the process can be complex, with the formation of various intermediates.

Impact of Environmental Factors on Degradation (e.g., Chloride Ion Effects)

The chemical matrix of contaminated water can significantly impact the efficiency of sulfate radical-based oxidation processes. The presence of inorganic ions, such as chloride (Cl⁻), is of particular importance as they are common in industrial wastewater and can interact with sulfate radicals.

Research on the degradation of 4-bromo-2-chlorophenol has shown that chloride ions have a dual effect on the degradation kinetics in a Co/PMS system. tandfonline.com At high concentrations (greater than 5 mM), chloride ions can significantly promote the degradation of the parent compound. tandfonline.com This is attributed to the reaction of sulfate radicals with chloride ions to form reactive chlorine species, which can also contribute to the oxidation of the pollutant. nih.gov

Characterization of Degradation Byproducts and Environmental Fate

A critical aspect of any remediation study is the identification of transformation byproducts to fully assess the detoxification process and understand the degradation pathway. Incomplete degradation can sometimes lead to the formation of intermediates that are as toxic, or even more toxic, than the parent compound.

Identification of Halogenated Intermediates

In the sulfate radical-based oxidation of 4-bromo-2-chlorophenol, the degradation process does not always lead to complete mineralization. Instead, the parent compound is often transformed into a series of new halogenated intermediates. tandfonline.com Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify these byproducts. tandfonline.com

The presence of chloride ions in the reaction mixture can lead to the formation of a series of chlorinated byproducts. tandfonline.com This indicates that the reactive chlorine species generated from the interaction of sulfate radicals and chloride ions can react with the parent molecule or its initial degradation products. The formation of these new halogenated compounds is a significant consideration in the application of this technology, as it represents a transformation of one pollutant into others, rather than its complete removal.

The proposed degradation pathways in the presence of chloride suggest that reactions can include hydroxylation, decarboxylation, and the addition of chlorine atoms to the aromatic ring. tandfonline.com The ultimate fate of these halogenated intermediates in the environment would require further investigation to determine their persistence, toxicity, and potential for further degradation.

Formation of Mixed Halogenated Dioxins and Furans (PXDD/Fs) in Thermal Systems

The co-existence of both bromine and chlorine sources in thermal systems, such as municipal waste incinerators or in the recycling of electronic waste containing both brominated flame retardants and chlorinated plastics like PVC, creates an environment conducive to the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). murdoch.edu.auresearchgate.net Halogenated phenols, including this compound and its isomers, are recognized as significant precursor compounds in the gas-phase formation of these toxic byproducts. murdoch.edu.augreenpeace.to

The formation mechanisms for PXDD/Fs from chlorophenol and bromophenol precursors are complex, involving both homogeneous gas-phase reactions and heterogeneous catalytic pathways on surfaces like fly ash. murdoch.edu.auunimib.it The principal steps involve condensation reactions, intermolecular rearrangements of intermediates, and subsequent halogenation or hydrogenation reactions. murdoch.edu.auresearchgate.net The initial and critical step in the precursor pathway is the formation of halogenated phenoxy radicals. unimib.itresearchgate.net